L-Alanine, D-tyrosyl-
Description
Properties
CAS No. |
821776-08-3 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m0/s1 |
InChI Key |
NLKUJNGEGZDXGO-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Core Binding Energy and Chirality: Core binding energy spectra of L-alanine and L-phenylalanine are remarkably similar, indicating conserved electronic frameworks in L-configured amino acids .
- Crystalline Modifications: Studies on L-Ala-L-Tyr-L-Ala demonstrated that solvent molecules (e.g., water vs. Similar effects are expected for D-tyrosyl variants, though the D-configuration may impose steric hindrance or unconventional packing arrangements.
Table 1: Structural Comparison of Selected Peptides
Antifungal Activity
L-Alanine derivatives, such as methyl acrylate-modified compounds 6.17 and 6.20, exhibit potent antifungal activity against Fusarium oxysporum due to the methoxycarbonyl group enhancing electronic interactions with fungal enzymes . While direct data on L-Alanine, D-tyrosyl- are unavailable, the D-tyrosine moiety may reduce efficacy if chiral specificity is critical for target binding.
Enzyme Interactions and Metabolism
- L-Alanine Dehydrogenase Specificity: Purified L-alanine dehydrogenase strictly recognizes L-alanine, producing pyruvate and ammonia reversibly . D-Tyrosyl residues in peptides could evade this enzyme, diverting metabolic pathways or accumulating as non-canonical metabolites.
- Aminoacyl-tRNA Biosynthesis: L-Tyrosine and L-alanine are critical for tRNA charging. D-Tyrosine in peptides like L-Alanine, D-tyrosyl- may inhibit tRNA synthase enzymes, as seen in Xanthium strumarium root extract studies targeting ovarian cancer cells .
Spore Germination Modulation
L-Alanine acts as a germinant, sensitizing bacterial spores (e.g., Bacillus subtilis) to biocides by triggering germination . However, D-amino acids like D-tyrosine often inhibit germination. Thus, L-Alanine, D-tyrosyl- may exhibit dual effects: the L-alanine moiety promotes germination, while D-tyrosine counteracts this activity, depending on concentration and microbial species .
Metabolic Roles
- Centrality in Pathways: L-Alanine is a hub in selenocompound metabolism, contributing 95% to pathway centrality scores despite being an end-product . Similar peptides with D-residues might bypass this centrality, reducing metabolic flux or generating atypical intermediates.
- Antiproliferative Activity : Ruthenium-nitrosyl complexes with L-alanine show antitumor activity by disrupting redox balance . D-Tyrosyl peptides could enhance or diminish this effect by altering metal coordination or cellular uptake.
Chirality-Driven Functional Divergence
- Enzymatic Recognition : L-Configured substrates are preferentially processed by dehydrogenases and synthases. The D-tyrosine in L-Alanine, D-tyrosyl- likely reduces affinity for these enzymes, as observed in D-proline-containing complexes .
Preparation Methods
Tyrosyl-tRNA Synthetase-Mediated Coupling
Tyrosyl-tRNA synthetase, repurposed for in vitro peptide bond formation, catalyzes the ATP-dependent ligation of D-tyrosine to L-alanine. The reaction occurs in a boric acid-borax buffer (0.2 mol/L, pH 9.5) at 30°C, with magnesium ions (10 mM MgCl₂) as cofactors. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acyl donor:nucleophile ratio | 2:1 | Maximizes dipeptide formation |
| Water content | 15% (v/v) | Balances enzyme activity and substrate solubility |
| Deep eutectic solvent | ChCl/urea (1:2) | Enhances tyrosine solubility by 40% |
Despite optimization, the yield for D-tyrosine incorporation remains limited to 22–25% due to the enzyme’s native preference for L-enantiomers.
α-Ester Acyltransferase Catalysis
α-Ester acyltransferases, employed in non-aqueous media, enable the condensation of L-alanine methyl ester (acyl donor) and D-tyrosine (nucleophile). This method avoids racemization risks associated with chemical synthesis. Under optimized conditions (30°C, pH 9.5, 0.2 mol/L borate buffer), yields reach 50% within 8 hours. The enzyme’s broad substrate tolerance allows for scalable production, though purification requires tandem hydrophobic interaction chromatography (HIC) and reverse-phase HPLC.
Chemical Synthesis Approaches
Chemical methods dominate industrial-scale production due to higher yields and reproducibility.
Solid-Phase Peptide Synthesis (SPPS)
The stepwise SPPS protocol for L-alanine, D-tyrosyl- involves:
- Resin Functionalization : Wang resin (100–200 mesh) is preloaded with Fmoc-L-alanine (loading: 0.6 mmol/g).
- Fmoc Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group.
- D-Tyrosine Coupling : Activated using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
- Cleavage and Deprotection : Trifluoromethanesulfonic acid (TFMSA) in TFA (1:9 v/v) liberates the peptide while preserving stereochemistry.
Critical challenges include minimizing aspartimide formation during D-tyrosine coupling, addressed by incorporating 1-hydroxybenzotriazole (HOBt) as an additive.
Solution-Phase Synthesis
For laboratories lacking SPPS infrastructure, manual synthesis employs:
- Protection : Boc-L-alanine (tert-butoxycarbonyl) and D-tyrosine-OAll (allyl ester).
- Activation : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.
- Deprotection : Palladium(0)-catalyzed allyl ester removal under hydrogen atmosphere.
This method achieves 68% isolated yield after silica gel chromatography (eluent: CHCl₃/MeOH/AcOH, 85:10:5).
Hybrid and Emerging Techniques
Chemoenzymatic Dynamic Kinetic Resolution
Combining Candida antarctica lipase B (CAL-B) with a racemization catalyst enables the one-pot synthesis of D-tyrosine-containing peptides. The system operates at 45°C in MTBE, achieving 89% enantiomeric excess (ee) for D-tyrosine and 74% dipeptide yield.
Flow Chemistry-Assisted Synthesis
Microreactor systems enhance mixing efficiency during coupling steps, reducing reaction times from hours to minutes. A segmented flow platform with immobilized carbodiimide reagents achieves 92% conversion in 8 minutes, though scalability remains under investigation.
Analytical Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
Q & A
Q. What analytical methods are recommended for quantifying L-Alanine and its derivatives in metabolic studies?
Answer: Isotopic labeling (e.g., ¹³C, ¹⁵N) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is critical for tracking L-Alanine in metabolic pathways. For instance, ¹³C-labeled L-Alanine enables precise tracing of carbon flux in gluconeogenesis, while ¹⁵N labels help monitor nitrogen utilization . For quantification in complex matrices, LC-MS with isotope-labeled internal standards (e.g., ¹³C-L-Alanine) improves accuracy by correcting for matrix effects and ion suppression .
Q. How can researchers characterize the crystallographic properties of L-Alanine-containing peptides?
Answer: High-resolution X-ray diffraction (XRD) at ultra-low temperatures (e.g., 9–20 K) provides detailed charge density maps and bond topology data, essential for understanding intermolecular interactions (e.g., hydrogen bonds) in crystalline modifications. Pairing XRD with Hirshfeld surface analysis quantifies non-covalent interactions, while powder XRD confirms phase purity and lattice parameters . Energy-dispersive X-ray spectroscopy (EDX) further verifies elemental composition in doped crystals .
Q. What experimental models are used to study L-Alanine's role in sodium absorption?
Answer: Ussing chamber assays with stripped jejunal mucosa from animal models (e.g., piglets) are standard for measuring Na⁺ absorption. For example, L-Alanine (20 mM) and D-glucose (30 mM) are co-administered to assess synergistic effects on Na⁺ transport. Controls include 3-O-methylglucose to isolate glucose-specific metabolic contributions. Data interpretation requires paired t-tests to compare healthy vs. diseased tissues (e.g., TGE virus-infected models) .
Advanced Research Questions
Q. How can structural reproducibility challenges in L-Alanine-containing peptides be addressed?
Answer: Comparative experimental charge density studies of isostructural crystals (e.g., solvated vs. non-solvated forms) reveal environmental effects on bond topology. For example, L-Ala-L-Tyr-L-Ala modifications with water vs. ethanol solvents show near-identical bond critical point (BCP) parameters, confirming reproducibility. Discrepancies in atomic displacement parameters (ADPs) are resolved via multipolar refinement and DFT calculations to validate experimental results .
Q. What strategies resolve contradictions in L-Alanine's metabolic effects across studies?
Answer: Discrepancies in data (e.g., Na⁺ absorption rates in healthy vs. infected tissues) require:
- Dose-response validation to confirm optimal substrate concentrations (e.g., 20 mM L-Alanine).
- Metabolic flux analysis to differentiate L-Alanine's role in gluconeogenesis vs. ketosis.
- Cross-model replication (e.g., in vitro cell cultures vs. in vivo TGE models) to isolate confounding variables like viral interference .
Q. How does L-Alanine capping enhance nanomaterial performance?
Answer: In ZnO nanorods, L-Alanine forms stable Zn–O coordinate bonds via carboxylate and amine groups, increasing carrier concentration by two orders of magnitude. Density functional theory (DFT) predicts bond stability, while FTIR spectroscopy confirms binding modes. Electrochemical impedance spectroscopy (EIS) quantifies carrier density improvements, and photovoltaic testing validates efficiency gains in heterojunction devices .
Q. What metabolic engineering approaches optimize L-Alanine production in microbial systems?
Answer: In Corynebacterium glutamicum, CRISPR-Cas9-mediated knockout of accD1 (fatty acid biosynthesis gene) redirects acetyl-CoA toward L-Alanine via the alanine dehydrogenase (ALD) pathway. Fermentation optimization includes:
- pH-stat fed-batch to maintain substrate availability.
- ¹³C-metabolic flux analysis (MFA) to quantify pathway efficiency.
- Transcriptomic profiling to identify regulatory bottlenecks .
Methodological Notes
- Statistical rigor: Use n ≥ 3 biological replicates and ANOVA for multi-group comparisons (e.g., TGE vs. control tissues) .
- Instrument calibration: For charge density studies, ensure X-ray data completeness (I/σ(I) > 10) and resolution (<0.8 Å) .
- Data validation: Cross-validate MS/NMR results with isotopic internal standards to minimize quantification errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
